molecular formula C24H26FN3O3 B6569167 3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-64-8

3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6569167
CAS No.: 1021251-64-8
M. Wt: 423.5 g/mol
InChI Key: PSOIFGLEGSMLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 3, and 8. The 3-position is substituted with a 4-fluorobenzyl group, while the 8-position features a 4-phenylbutanoyl moiety.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-20-11-9-19(10-12-20)17-28-22(30)24(26-23(28)31)13-15-27(16-14-24)21(29)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOIFGLEGSMLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspirodecane derivatives. This compound has garnered attention due to its potential biological activities, particularly in cardioprotective applications and as an inhibitor of mitochondrial permeability transition pores (mPTP). This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula: C19H22FN3O2
  • Molecular Weight: 345.39 g/mol
  • CAS Number: 142489324

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane, including the target compound, inhibit mPTP opening. This inhibition is crucial as mPTP opening is linked to cell death during myocardial infarction (MI) and other ischemic conditions. The mechanism appears to involve interaction with the c subunit of ATP synthase, preventing oligomycin A-related side effects while maintaining cellular ATP levels .

Cardioprotective Effects

  • Myocardial Infarction Models:
    • In studies involving rat models of MI, compounds based on the triazaspiro scaffold demonstrated a significant reduction in apoptotic rates and improved cardiac function post-reperfusion .
    • The administration of these compounds led to a decrease in infarct size and improved survival rates compared to controls.
  • Cell Viability:
    • Unlike oligomycin A, which is known for its cytotoxic effects due to irreversible ATP synthase inhibition, the triazaspiro derivatives maintained cell viability and did not adversely affect intracellular ATP levels during acute treatments .

Other Biological Activities

  • Anti-inflammatory Properties:
    • Preliminary studies suggest that these compounds may exhibit anti-inflammatory effects by modulating cytokine release in various cellular models.
  • Neuroprotective Effects:
    • There is emerging evidence supporting neuroprotective roles in models of neurodegeneration; however, further studies are required to elucidate these effects.

Table 1: Summary of Biological Activities

Study ReferenceModel UsedKey FindingsEfficacy
Rat MI modelReduced apoptotic rates and infarct sizeSignificant
Cell culture (cardiac myocytes)Maintained cell viability under stressHigh
In vitro inflammation modelModulated cytokine releaseModerate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications at Key Positions

The pharmacological and physicochemical properties of spirocyclic derivatives are heavily influenced by substituents at positions 3 and 8. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name 3-Substituent 8-Substituent Molecular Formula Key Properties/Activities References
Target Compound 4-Fluorobenzyl 4-Phenylbutanoyl C₂₄H₂₆FN₃O₃* High lipophilicity; uncharacterized PK -
RS102221 (5-HT2C antagonist) Not reported Complex aryl-sulfonamide chain - 5-HT2C receptor antagonism (IC₅₀: <10 nM)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl Benzyl C₁₉H₁₉N₃O₂ Synthetic intermediate; no reported activity
8-(2-Ethoxyethyl) derivative 2-Ethoxyethyl Ethoxyethyl C₁₁H₂₀ClN₃O₃ Low yield (24%); crystallizes as HCl salt
8-(3-Fluorobenzenesulfonyl) derivative 4-Fluorobenzyl 3-Fluorobenzenesulfonyl C₂₀H₁₉F₂N₃O₄S Enhanced solubility due to sulfonyl group
Anticonvulsant analog () 2-(4-Fluorophenoxy)ethyl Amino C₁₆H₁₉FN₂O₃ ED₅₀: 12 mg/kg (maximal electroshock test)

*Calculated molecular formula based on structural features.

Pharmacological Activity

  • Anticonvulsant Analogs: Derivatives with 8-amino and 3-(2-(4-fluorophenoxy)ethyl) groups () demonstrated potent anticonvulsant activity in rodent models, highlighting the importance of electron-withdrawing groups (e.g., fluorine) at the 3-position .
  • Receptor-Specific Agents : RS102221 () showed high selectivity for 5-HT2C receptors, suggesting that bulky 8-substituents (e.g., sulfonamides) enhance receptor binding specificity .
  • Uncharacterized Targets: The target compound’s 4-phenylbutanoyl group may confer prolonged half-life due to reduced metabolic clearance compared to smaller substituents (e.g., benzyl or ethoxyethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.